Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate

Description

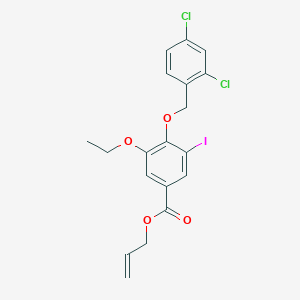

Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate (CAS: 1706449-68-4) is a halogenated benzoate ester derivative with the molecular formula C₁₉H₁₇Cl₂IO₄ and a molecular weight of 507.15 g/mol. Its structure features:

- An allyl ester group at the carboxylate position.

- A 2,4-dichlorobenzyl ether substituent at the 4-position of the benzene ring.

- Ethoxy and iodo groups at the 3- and 5-positions, respectively.

This compound is primarily utilized in pharmaceutical research, antibiotic/antiviral development, and as a fluorescent probe . Its synthesis involves multi-step functionalization, including etherification and esterification under controlled conditions. Key safety precautions include avoiding inhalation, skin contact, and exposure to moisture or ignition sources due to its flammability and toxicity (H302, H315, H319) .

Properties

Molecular Formula |

C19H17Cl2IO4 |

|---|---|

Molecular Weight |

507.1 g/mol |

IUPAC Name |

prop-2-enyl 4-[(2,4-dichlorophenyl)methoxy]-3-ethoxy-5-iodobenzoate |

InChI |

InChI=1S/C19H17Cl2IO4/c1-3-7-25-19(23)13-8-16(22)18(17(9-13)24-4-2)26-11-12-5-6-14(20)10-15(12)21/h3,5-6,8-10H,1,4,7,11H2,2H3 |

InChI Key |

UAWZOBBXQZOQKT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OCC=C)I)OCC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the dichlorobenzyl ether: This step involves the reaction of 2,4-dichlorobenzyl alcohol with an appropriate benzoic acid derivative under acidic conditions to form the dichlorobenzyl ether.

Introduction of the ethoxy group: The ethoxy group is introduced via an etherification reaction, typically using ethyl iodide and a base such as potassium carbonate.

Iodination: The iodination of the benzoate ring is achieved using iodine and a suitable oxidizing agent, such as sodium iodate.

Allylation: The final step involves the allylation of the compound using allyl bromide and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The compound can be reduced to remove the iodine atom, forming a deiodinated product.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

Oxidation: Epoxides or aldehydes.

Reduction: Deiodinated benzoates.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate involves its interaction with specific molecular targets. The compound may exert its effects through:

Binding to enzymes: Inhibiting or modulating enzyme activity.

Interacting with cellular receptors: Affecting signal transduction pathways.

Inducing oxidative stress: Leading to cell death in certain types of cells.

Comparison with Similar Compounds

Key Observations:

The iodo substituent at the 5-position increases molecular weight and polarizability, which may influence binding affinity in biological targets compared to non-halogenated or fluoro-substituted analogs .

Functional Group Variations :

- Replacement of the benzoate ester with a nitrile (as in 4-((2-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile) reduces hydrolytic stability but increases polarity, altering solubility profiles .

- The benzaldehyde derivative (3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde) lacks the ester group, making it more reactive in condensation or nucleophilic addition reactions .

Biological and Industrial Relevance :

- Isoxazoline derivatives (e.g., from ) share dichlorophenyl groups but feature a heterocyclic core, often used in agrochemicals for pest control due to their stability and bioactivity .

- The primary compound’s allyl ester offers unique reactivity in radical or hydrolysis-driven reactions, distinguishing it from methyl or ethyl esters commonly seen in prodrug designs .

Research Findings and Implications

Environmental and Regulatory Considerations

Biological Activity

Allyl 4-((2,4-dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activities, supported by case studies and research findings.

- Molecular Formula : C19H17Cl2IO4

- Molecular Weight : 507.15 g/mol

- SMILES Code : O=C(OCC=C)C1=CC(I)=C(OCC2=CC=C(Cl)C=C2Cl)C(OCC)=C1 .

Antimicrobial Activity

Recent studies have highlighted the compound's significant antibacterial properties. A comparative analysis of its efficacy against various bacterial strains reveals promising results.

Case Study: Antibacterial Efficacy

A study investigated the antibacterial activity of various derivatives of allyl compounds, including this compound. The results indicated that the compound exhibited strong inhibitory effects against several plant pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Rate (%) at 1000 μmol/L |

|---|---|---|

| Xanthomonas oryzae | 333.75 - 1335 μmol/L | 99.24 |

| Xanthomonas campestris | 250 - 500 μmol/L | 97.39 |

| Pectobacterium carotovorum | 500 μmol/L | >94 |

The compound demonstrated a protective effect against Xanthomonas oryzae with an efficacy rate of 72.73% , outperforming the positive control kasugamycin, which had an efficacy of 53.03% at the same concentration .

The mechanism underlying the antibacterial activity involves:

- Cell Membrane Disruption : The compound increases cell membrane permeability, leading to cell lysis.

- Inhibition of Biofilm Formation : It prevents biofilm formation in pathogenic bacteria, which is crucial for their virulence.

- Motility Inhibition : The compound significantly reduces bacterial motility, thereby limiting infection spread .

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties.

Research Findings

In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, potentially through the following mechanisms:

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress and subsequent apoptosis.

- Cell Cycle Arrest : The compound may cause cell cycle arrest in the G1 phase, inhibiting cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.